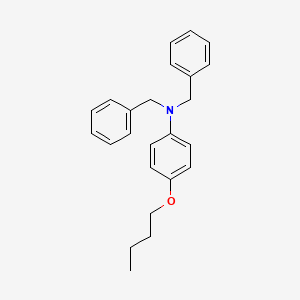

N,N-Dibenzyl-4-butoxyaniline

Description

N,N-Dibenzyl-4-butoxyaniline is a tertiary aromatic amine characterized by a central aniline ring substituted with a butoxy group at the para position and two benzyl groups attached to the nitrogen atom. The butoxy substituent (C₄H₉O) contributes to the compound’s lipophilicity, while the dibenzyl moieties enhance steric bulk and influence electronic properties.

Properties

CAS No. |

63232-60-0 |

|---|---|

Molecular Formula |

C24H27NO |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

N,N-dibenzyl-4-butoxyaniline |

InChI |

InChI=1S/C24H27NO/c1-2-3-18-26-24-16-14-23(15-17-24)25(19-21-10-6-4-7-11-21)20-22-12-8-5-9-13-22/h4-17H,2-3,18-20H2,1H3 |

InChI Key |

ILGQEYAMXGJZTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Nucleophilic Substitution: One common method to synthesize N,N-Dibenzyl-4-butoxyaniline involves the nucleophilic substitution of aniline with benzyl bromide in the presence of a base such as sodium hydroxide.

Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of aniline with benzyl halides.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dibenzyl-4-butoxyaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Substitution: It can participate in substitution reactions, particularly at the benzylic position, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, nitric acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: N,N-Dibenzyl-4-butoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .

Biology: In biological research, it is used as a probe to study enzyme-substrate interactions and as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-4-butoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Dibenzyl-4-butoxyaniline with three analogs derived from the provided evidence, focusing on substituent effects, molecular properties, and crystallographic insights.

N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline

- Structure : Features a butoxy group at the para position of the aniline ring, similar to the target compound. However, it has a single benzyl group and an additional 3-phenylpropoxy substituent at the ortho position.

- Molecular Weight : 389.53 g/mol (vs. ~383.51 g/mol estimated for this compound).

- Key Differences: The absence of a second benzyl group reduces steric hindrance compared to the target compound.

- Implications : The additional phenylpropoxy group may enhance intermolecular π-π stacking in solid-state structures, as seen in analogs with extended aromatic systems .

4-Methoxy-N-(4-nitrobenzyl)aniline

- Structure: Substituted with a methoxy group (smaller than butoxy) and a nitrobenzyl group. The nitro group (-NO₂) is electron-withdrawing, contrasting with the electron-donating butoxy group.

- Crystallographic Data :

- Key Differences :

- The nitro group increases polarity and reactivity (e.g., susceptibility to reduction).

- Smaller methoxy substituent reduces lipophilicity compared to butoxy.

Benzathine Benzylpenicillin

- Structure: A penicillin derivative complexed with N,N'-dibenzylethylenediamine.

- Pharmacological Role : The dibenzylethylenediamine moiety prolongs drug release via low solubility in aqueous media.

- Key Differences :

- The ethylenediamine linker in benzathine benzylpenicillin enables salt formation, unlike the rigid aniline core in this compound.

- The presence of a β-lactam ring in benzathine benzylpenicillin introduces distinct reactivity and biological activity.

Data Table: Structural and Property Comparison

Research Findings and Implications

- Substituent Effects: Butoxy groups enhance lipophilicity, favoring membrane permeability, but may reduce aqueous solubility.

- Crystallography : Electron-withdrawing groups (e.g., nitro) promote tighter crystal packing via hydrogen bonds, whereas bulky substituents (e.g., benzyl) favor van der Waals interactions .

- Biological Relevance : Dibenzyl motifs in benzathine benzylpenicillin demonstrate how steric bulk can modulate drug release kinetics, a principle applicable to designing derivatives of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.